molecular formula C17H14BrNO2 B5745511 (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile

Cat. No.: B5745511
M. Wt: 344.2 g/mol
InChI Key: SOZVJDKXECBNOC-RIYZIHGNSA-N
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Description

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile is an organic compound that features a bromo-substituted dimethoxyphenyl group and a phenylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with a suitable nitrile compound under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of bromo-substituted phenyl derivatives on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

While specific medical applications of this compound are not well-documented, its structural features suggest potential use in the development of pharmaceuticals. Researchers may explore its activity against various biological targets to identify potential therapeutic benefits.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The bromo and dimethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile is unique due to its combination of a bromo-substituted dimethoxyphenyl group and a phenylprop-2-enenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-20-16-9-13(15(18)10-17(16)21-2)8-14(11-19)12-6-4-3-5-7-12/h3-10H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZVJDKXECBNOC-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=CC=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=CC=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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